Cas no 303144-99-2 (5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole)
5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole Chemical and Physical Properties
Names and Identifiers
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- 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole
- 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole
- MLS000325468
- HMS2434J08
- SMR000169874
- 5-(3-chlorophenyl)-1-propyl-1H-tetrazole
- 5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole
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- MDL: MFCD00243824
- Inchi: 1S/C10H11ClN4/c1-2-6-15-10(12-13-14-15)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3
- InChI Key: OKIHZEJBYXVLFJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1=NN=NN1CCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 202
- XLogP3: 2.7
- Topological Polar Surface Area: 43.6
5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB298921-100 mg |
5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole; . |
303144-99-2 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB298921-100mg |
5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole; . |
303144-99-2 | 100mg |
€283.50 | 2025-02-20 |
5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole Suppliers
5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole
Research Brief on 5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole (CAS: 303144-99-2)
5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole (CAS: 303144-99-2) is a tetraazole derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. Recent studies have explored its synthesis, physicochemical properties, and pharmacological potential, particularly in the context of enzyme inhibition and drug discovery.
The compound's molecular structure features a chlorophenyl group at the 5-position and a propyl group at the 1-position of the tetraazole ring. This specific substitution pattern has been shown to influence its biological activity and pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole exhibits moderate inhibitory activity against certain cytochrome P450 enzymes, suggesting potential applications in drug metabolism studies.
Recent synthetic approaches to this compound have focused on improving yield and purity while reducing environmental impact. A green chemistry protocol developed in 2024 utilizes microwave-assisted synthesis, achieving yields of over 85% with reduced solvent consumption. This advancement addresses previous challenges in the large-scale production of this compound while maintaining its structural integrity.
Pharmacological investigations have revealed promising results regarding the compound's biological activity. In vitro studies conducted in 2024 showed that 5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole exhibits selective inhibition of certain inflammatory markers at micromolar concentrations. These findings suggest potential applications in developing anti-inflammatory agents, though further in vivo studies are needed to validate these effects.
The compound's physicochemical properties have been extensively characterized in recent research. Studies published in 2023-2024 report a melting point of 98-102°C, moderate water solubility (0.45 mg/mL at 25°C), and good stability under physiological pH conditions. These properties make it suitable for further pharmaceutical development and formulation studies.
Current research directions include exploring structure-activity relationships through systematic modification of the phenyl and propyl substituents. Preliminary results indicate that small changes in these groups can significantly alter the compound's biological activity and selectivity. This line of investigation may lead to the development of more potent derivatives with improved pharmacological profiles.
Safety assessments conducted in 2024 using standard in vitro toxicity assays indicate that 5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole shows acceptable cytotoxicity profiles at therapeutic concentrations. However, comprehensive toxicological evaluation in animal models remains to be completed before clinical applications can be considered.
The compound has also shown potential as a building block for more complex pharmaceutical agents. Recent studies have successfully incorporated it into larger molecular frameworks, creating hybrid molecules with enhanced biological activities. This approach may lead to novel drug candidates with multiple mechanisms of action.
In conclusion, 5-(3-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole represents an interesting scaffold in medicinal chemistry with multiple potential applications. Ongoing research continues to explore its full pharmacological potential while addressing challenges related to optimization of its physicochemical and biological properties. Future studies will likely focus on target identification, mechanism of action elucidation, and preclinical development of optimized derivatives.
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